UNC8153 TFA

NSD2 degradation PROTAC potency cellular assay

Researchers face a critical gap: conventional NSD2 catalytic inhibitors have failed due to the unique SET domain structure, making target degradation the only viable chemical biology strategy. Not all NSD2 degraders are equivalent-UNC8153 TFA is the first-in-class degrader that recruits FBXO22 E3 ligase rather than CRBN or VHL, achieving Kd 24 nM and DC50 350 nM, approximately 15-fold more potent than comparator MS159 (DC50 5.2 μM). • Supplied as TFA salt for enhanced solubility and batch-to-batch reproducibility in cellular assays. • Validated in U2OS and MM.1S multiple myeloma models harboring t(4;14) translocations or E1099K mutations. • Selectively depletes H3K36me2 chromatin mark without NSD1/NSD3 off-target degradation at 20 μM. Ideal for confirming NSD2 dependency, time-resolved chromatin dynamics studies, and side-by-side mechanistic comparisons with CRBN-based degraders such as LLC0424.

Molecular Formula C35H38F3N5O7
Molecular Weight 697.7 g/mol
Cat. No. B13909994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUNC8153 TFA
Molecular FormulaC35H38F3N5O7
Molecular Weight697.7 g/mol
Structural Identifiers
SMILESC1CC1N(CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)NCCCCCCN)C(=O)C4=CC5=C(C=C4)NC(=O)CO5.C(=O)(C(F)(F)F)O
InChIInChI=1S/C33H37N5O5.C2HF3O2/c34-17-3-1-2-4-18-35-31(40)23-9-12-26(13-10-23)36-32(41)24-7-5-22(6-8-24)20-38(27-14-15-27)33(42)25-11-16-28-29(19-25)43-21-30(39)37-28;3-2(4,5)1(6)7/h5-13,16,19,27H,1-4,14-15,17-18,20-21,34H2,(H,35,40)(H,36,41)(H,37,39);(H,6,7)
InChIKeyPRNFABQCXAELBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UNC8153 TFA: Selective NSD2 PROTAC Degrader Overview


UNC8153 TFA (trifluoroacetate salt, CAS 2929304-61-8) is a small-molecule proteolysis-targeting chimera (PROTAC) that selectively degrades the nuclear receptor-binding SET domain-containing 2 (NSD2) histone methyltransferase [1]. Unlike conventional NSD2 inhibitors, which have historically failed to achieve catalytic inhibition, UNC8153 TFA employs a bivalent degrader architecture that recruits the FBXO22 E3 ubiquitin ligase, leading to proteasome-dependent degradation of NSD2 and subsequent reduction of the H3K36me2 chromatin mark [2]. Key quantitative parameters reported by multiple vendors include a binding affinity (Kd) of 24 nM for the NSD2-PWWP1 domain and a cellular degradation potency (DC50) of 350 nM (0.35 μM) in U2OS osteosarcoma cells . This compound is supplied as a TFA salt to enhance solubility and stability, making it suitable for reproducible in vitro and cellular assay deployment .

1
Workflow
NSD2-dependent chromatin regulation studies
2
Selection
FBXO22-recruiting PROTAC mechanism, distinct from CRBN/VHL-based degraders
3
Format
TFA salt for enhanced solubility and assay reproducibility

Why UNC8153 TFA Cannot Be Substituted


Generic substitution fails for two fundamental reasons. First, traditional small-molecule NSD2 catalytic inhibitors have proven unsuccessful due to the unique structural features of the NSD2 SET domain, leaving target degradation as the only viable chemical biology strategy to eliminate both scaffolding and enzymatic functions [1]. Second, not all NSD2 degraders are equivalent. UNC8153 TFA operates via a distinct E3 ligase mechanism (FBXO22 recruitment) compared to CRBN-based PROTACs like LLC0424 or VHL-based constructs, resulting in vastly different degradation potencies and selectivity profiles across cell lines [2]. A direct comparator, MS159, exhibits a DC50 of 5.2 μM—approximately 15-fold weaker than UNC8153 TFA—demonstrating that NSD2 degraders are not interchangeable and require empirical validation for each experimental context .

Catalytic inhibitors historically fail against NSD2; degradation-based strategies may be the only viable approach.
E3 ligase mechanism (FBXO22 vs CRBN/VHL) can shift degradation efficiency and selectivity across cell contexts.
NSD2 degrader potency differs significantly: assay-response context may not transfer from one PROTAC to another.

Quantified Differentiation Against NSD2 Degrader Comparators


Cellular Degradation Potency Comparison

UNC8153 TFA degrades NSD2 with a DC50 of 0.35 μM in U2OS cells, a value that is approximately 15-fold more potent than the NSD2 degrader MS159, which exhibits a DC50 of 5.2 μM under comparable conditions [1]. This difference in cellular potency directly impacts the required working concentration and potential off-target effects at higher doses.

Degradation Potency
Cross-study comparable
UNC8153 TFA DC50 0.35 μM vs MS159 5.2 μM
~15-fold difference, U2OS cells, 24–48 h
Supports lower working concentration range for target validation
Empirical validation required for each cell line
NSD2 degradation PROTAC potency cellular assay

Target Engagement Affinity Comparison

UNC8153 TFA binds to the NSD2-PWWP1 domain with a dissociation constant (Kd) of 24 nM, as measured by surface plasmon resonance (SPR) . In contrast, the non-degrading NSD2-PWWP1 inhibitor UNC6934 binds with a Kd of 91 ± 8 nM—a nearly 4-fold weaker affinity [1]. This higher binding affinity contributes to efficient target engagement prior to ubiquitination and degradation.

Binding Affinity
Cross-study comparable
Kd 24 nM (SPR)
vs UNC6934 Kd 91 nM; ~3.8-fold tighter
May support efficient target engagement prior to degradation
Based on purified protein domain; cellular context may vary
NSD2 binding SPR affinity comparison

Intra-Family Selectivity Profile

Global proteomics and immunoblotting demonstrate that UNC8153 TFA selectively degrades NSD2 without reducing protein levels of the closely related family members NSD1 or NSD3, even at a treatment concentration of 5 μM for 6 hours [1]. This contrasts with certain multi-targeted NSD2 degraders under development, where broader family degradation may confound phenotypic interpretation.

Selectivity Profile
Class-level inference
NSD2 degraded; NSD1/NSD3 not degraded
TMT proteomics & immunoblot, 5 μM, 6 h, U2OS
Aids attribution of phenotypic effects to NSD2 loss-of-function
Intra-family selectivity should be verified in target cell model
selectivity profiling NSD family proteomics

E3 Ligase Recruitment Mechanism

Unlike the majority of reported NSD2 PROTACs (e.g., LLC0424) that recruit the cereblon (CRBN) E3 ligase via an immunomodulatory drug (IMiD) warhead, UNC8153 TFA contains a simple primary amine warhead that recruits the FBXO22 E3 ubiquitin ligase, as demonstrated by siRNA knockdown experiments showing that UBR E3 ligases are not required for its activity [1][2]. This distinct mechanism avoids potential competition with endogenous CRBN neosubstrates and IMiD-based resistance mechanisms.

E3 Ligase Mechanism
Class-level inference
FBXO22 recruitment via primary amine warhead
Distinct from CRBN-based PROTACs; siRNA knockdown confirmed
Expands toolkit; relevant where CRBN expression is altered
Mechanism-dependent context should be validated per experiment
E3 ligase recruitment FBXO22 PROTAC mechanism

H3K36me2 Reduction in Myeloma Cells

Treatment with UNC8153 TFA results in a dose-dependent reduction of the H3K36me2 chromatin mark, a direct product of NSD2 enzymatic activity, in multiple myeloma cells. In MM1.S cells harboring an activating E1099K mutation, UNC8153 TFA induces mild antiproliferative effects, while in t(4;14)-translocated KMS11 cells, it produces antiadhesive effects [1]. This functional consequence of NSD2 degradation is not observed with non-degrading PWWP1 inhibitors like UNC6934, which bind but do not degrade the protein.

Functional Effect
Supporting evidence
Dose-dependent H3K36me2 reduction
MM1.S & KMS11 cells; antiproliferative/antiadhesive phenotypes
Demonstrates downstream chromatin impact of NSD2 degradation
Phenotypes are cell-line specific; not a universal efficacy claim
H3K36me2 multiple myeloma functional assay

Validated Application Scenarios


NSD2 Target Validation in Cancer Models

UNC8153 TFA is optimally deployed to confirm NSD2 dependency in cancer cell lines. Its high degradation potency (DC50 = 0.35 μM) and selectivity over NSD1/NSD3 enable researchers to unambiguously attribute observed antiproliferative or antiadhesive effects to NSD2 loss-of-function [1]. This is particularly valuable in multiple myeloma models harboring t(4;14) translocations or E1099K mutations, where genetic knockdown of NSD2 has been shown to reduce tumor growth [1].

Epigenetic Mechanism-of-Action Studies

In chromatin biology experiments, UNC8153 TFA serves as a chemical probe to acutely reduce H3K36me2 levels without the confounding effects of genetic knockout compensation. The compound's ability to degrade NSD2 and subsequently deplete the H3K36me2 mark allows for time-resolved analysis of transcriptional changes and chromatin accessibility dynamics [1].

Comparative E3 Ligase Profiling

Given its unique reliance on FBXO22 rather than CRBN or VHL, UNC8153 TFA is an essential tool for side-by-side comparisons with CRBN-based NSD2 degraders like LLC0424 [2]. Such experiments can reveal context-specific differences in degradation efficiency, ternary complex stability, and resistance mechanisms across different cellular backgrounds [1].

Application
Selection Property
Validation Focus
NSD2 dependency studies in cancer cell models
Selective NSD2 degradation over NSD1/NSD3
Verify NSD2 protein loss and H3K36me2 reduction
Epigenetic regulation studies
Acute H3K36me2 depletion without genetic compensation
Time-resolved chromatin accessibility and transcription analysis
E3 ligase mechanism comparison studies
FBXO22-dependent degradation mechanism
Compare degradation efficiency and ternary complex stability across systems

Technical Documentation Hub

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37 linked technical documents
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